molecular formula C10H11BrO B3264874 (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL CAS No. 39834-40-7

(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL

Cat. No.: B3264874
CAS No.: 39834-40-7
M. Wt: 227.1 g/mol
InChI Key: OTLLBSSGPSQQJY-ZJUUUORDSA-N
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Description

(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is a chiral brominated derivative of tetrahydronaphthol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthol. One common method is the enantioselective bromination using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL is unique due to its specific stereochemistry, which can result in different chemical reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .

Properties

IUPAC Name

(1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLLBSSGPSQQJY-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Reactant of Route 2
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Reactant of Route 3
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Reactant of Route 4
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Reactant of Route 5
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL
Reactant of Route 6
(1S,2R)-2-Bromo-1,2,3,4-tetrahydro-naphthalen-1-OL

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